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Compound Name: L-Alanine-15N,d4

Cat. No.: B12423184 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amino acid metabolism is a cornerstone of cellular function, fundamental to protein synthesis,

energy production, and the biosynthesis of numerous critical molecules.[1][2][3] Dysregulation

of these pathways is a hallmark of various diseases, including cancer and metabolic disorders.

[4] Stable Isotope Tracing is a powerful technique used to elucidate the intricate workings of

metabolic pathways in real-time.[4] By replacing naturally occurring atoms with their heavier,

non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the metabolic fate of

nutrients within biological systems.

L-Alanine-¹⁵N,d₄ is a stable isotope-labeled version of the amino acid L-alanine, where the

nitrogen atom is replaced with ¹⁵N and four hydrogen atoms are replaced with deuterium (d₄).

This dual-labeling approach provides a robust tool for Metabolic Flux Analysis (MFA), allowing

for the simultaneous quantification of nitrogen and carbon fluxes. Alanine's central role in

metabolism, linking carbohydrate, amino acid, and lipid pathways, makes it an excellent tracer

for investigating cellular metabolic networks. This application note provides a detailed protocol

for using L-Alanine-¹⁵N,d₄ to quantify amino acid metabolism in cultured cells, from

experimental setup to data analysis.
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The core principle involves introducing L-Alanine-¹⁵N,d₄ into a biological system, such as cell

culture. The cells take up and metabolize the labeled alanine. The ¹⁵N and deuterium labels are

incorporated into downstream metabolites through various biochemical reactions, primarily

transamination. Alanine aminotransferase (ALT) catalyzes the transfer of the ¹⁵N-amino group

from labeled alanine to α-ketoglutarate, forming ¹⁵N-glutamate and unlabeled pyruvate. The

deuterated carbon backbone of alanine, upon conversion to pyruvate, can enter the

Tricarboxylic Acid (TCA) cycle.

By using high-resolution mass spectrometry (MS) to measure the mass shifts in these

downstream metabolites, it is possible to trace the distribution of the isotopic labels. This data

allows for the calculation of metabolic flux rates, providing a quantitative snapshot of pathway

activity under specific conditions.

Experimental Protocols
This section details the methodology for a typical in vitro stable isotope tracing experiment

using L-Alanine-¹⁵N,d₄ with an adherent cell line.

I. Cell Culture and Isotope Labeling
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that

ensures they reach approximately 70-80% confluency on the day of the experiment. Culture

in standard growth medium overnight in a humidified incubator (37°C, 5% CO₂).

Preparation of Labeling Medium: Prepare a custom DMEM medium that lacks unlabeled L-

alanine. Supplement this base medium with dialyzed fetal bovine serum (dFBS), glucose,

and other necessary components. Finally, add L-Alanine-¹⁵N,d₄ to the desired final

concentration (typically matching the physiological concentration found in standard media,

e.g., ~100 µM).

Initiation of Labeling:

Aspirate the standard growth medium from the cells.

Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove

residual unlabeled alanine.
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Add the pre-warmed L-Alanine-¹⁵N,d₄ labeling medium to each well.

Incubation: Return the plates to the incubator and incubate for a specific duration. The time

course can vary from minutes to hours, depending on the metabolic pathways of interest and

their turnover rates. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to

determine when isotopic steady-state is reached.

II. Metabolite Extraction
Quenching Metabolism: After the incubation period, rapidly aspirate the labeling medium.

Immediately place the culture plate on dry ice to quench all enzymatic activity.

Extraction:

Add 1 mL of ice-cold 80% methanol (LC-MS grade) to each well.

Use a cell scraper to detach the cells into the methanol solution.

Transfer the cell lysate/methanol mixture into a microcentrifuge tube.

Cell Lysis and Protein Precipitation:

Vortex the tubes vigorously for 1 minute.

Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris

and precipitated protein.

Sample Collection: Carefully transfer the supernatant, which contains the polar metabolites,

to a new, clean microcentrifuge tube.

Drying: Dry the metabolite extract completely using a centrifugal vacuum concentrator (e.g.,

SpeedVac). Store dried samples at -80°C until analysis.

III. LC-MS/MS Analysis
Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL)

of an appropriate solvent, such as 50% methanol or a buffer compatible with the

chromatography method. Vortex and centrifuge to pellet any insoluble material.
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Chromatographic Separation: Inject the reconstituted sample into a Liquid Chromatography

(LC) system. Separation of amino acids is typically achieved using a hydrophilic interaction

liquid chromatography (HILIC) column.

Mass Spectrometry Detection: The eluent from the LC is directed into a high-resolution mass

spectrometer (e.g., Q-TOF or Orbitrap). The instrument should be operated in a mode that

allows for the detection of specific mass-to-charge ratios (m/z) corresponding to the

unlabeled (M+0) and labeled (M+n) isotopologues of target metabolites.

Data Acquisition: Acquire data in full scan mode or using a targeted Selected Ion Monitoring

(SIM) or Parallel Reaction Monitoring (PRM) method to enhance sensitivity for specific

metabolites of interest.

Data Presentation and Interpretation
The raw data from the LC-MS/MS analysis consists of peak areas for different isotopologues of

each metabolite. This data is corrected for the natural abundance of stable isotopes before

further analysis.

Table 1: Example Isotopologue Distribution Data

The following table presents hypothetical data for the fractional enrichment of key amino acids

after 8 hours of labeling with L-Alanine-¹⁵N,d₄. "M+n" refers to the mass isotopologue with 'n'

additional mass units from the tracer.

Metabolit
e

M+0
(Unlabele
d)

M+1 (¹⁵N) M+2 M+3 M+4 (d₄)
M+5
(¹⁵N,d₄)

L-Alanine 5.2% 0.1% 0.0% 0.0% 4.9% 89.8%

L-

Glutamate
65.7% 34.1% 0.1% 0.1% 0.0% 0.0%

L-

Aspartate
82.3% 17.5% 0.1% 0.1% 0.0% 0.0%

L-

Glutamine
71.4% 28.5% 0.1% 0.0% 0.0% 0.0%
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Interpretation:

L-Alanine: The high enrichment of the M+5 isotopologue confirms efficient uptake of the

tracer.

L-Glutamate: The significant M+1 peak indicates substantial flux through alanine

aminotransferase, where the ¹⁵N from alanine is transferred to α-ketoglutarate.

L-Aspartate: The M+1 peak in aspartate demonstrates the subsequent transfer of the ¹⁵N

label from glutamate to oxaloacetate via aspartate aminotransferase (AST).

L-Glutamine: The M+1 peak shows the incorporation of ¹⁵N-glutamate into glutamine,

catalyzed by glutamine synthetase.
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¹ALT: Alanine Aminotransferase
²GS: Glutamine Synthetase

³AST: Aspartate Aminotransferase
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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